molecular formula C11H17NO B2493344 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1212078-33-5

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No. B2493344
CAS RN: 1212078-33-5
M. Wt: 179.263
InChI Key: QDLPHPPYMUBDRB-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloral with substituted anilines, leading to a variety of products depending on the amine type and reaction conditions. One study described the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with amines, showcasing the complex interplay of reactants in generating the desired product (Issac & Tierney, 1996).

Molecular Structure Analysis

High-resolution magnetic resonance spectra and ab initio calculations provide insight into the conformation of the products from these reactions. These analytical techniques offer a deep understanding of the molecular structure and the electronic environment of the synthesized compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Transition-metal-catalyzed reductive amination employing hydrogen illustrates the importance of catalysts in the production of amines, highlighting the reaction's efficiency in forming primary, secondary, and tertiary alkyl amines (Irrgang & Kempe, 2020). This process underscores the compound's reactivity and potential for diverse chemical transformations.

Physical Properties Analysis

Although specific studies on the physical properties of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" were not directly found, the physical properties of organic compounds like it can generally be inferred through spectroscopic analyses and theoretical calculations, providing valuable information on melting points, boiling points, solubility, and stability.

Chemical Properties Analysis

The chemical properties of aromatic amines, including reactivity patterns and mechanisms of action, have been extensively studied. Research into aromatic amine carcinogenesis reveals a complex bioactivation process, offering insights into the chemical properties and reactivity of such compounds (Wang et al., 2019). These findings help elucidate the behavior of "(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine" in biological systems and its potential interactions.

Scientific Research Applications

Polymer Modification

Amine compounds, including aromatic amines similar to (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, have been used for the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modifications have improved the thermal stability and antibacterial activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Organic Synthesis

Such amine compounds have been utilized in the synthesis of new chiral and achiral imines and bisimines, derived from various aldehydes and amines. These compounds have been used to determine complexation stability constants with metals like Cu(II), indicating their relevance in chemical synthesis and analysis (Pařík & Chlupatý, 2014).

Photochemistry Research

In photochemistry, similar aromatic amines have been studied for their roles in photoreduction processes. Investigations into the photoreduction of benzophenone by diphenylamine linked by spacers have provided insights into the mechanisms of hydrogen abstraction and electron transfer interactions in photochemical reactions (Miyasaki et al., 1992).

Green Chemistry

Amines resembling (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine have been used in the green synthesis of polysubstituted pyrrole derivatives. These derivatives are synthesized using environmentally friendly methods, highlighting the compound's potential in sustainable chemistry practices (Kumar et al., 2017).

Photoinitiator Development

These amines have been involved in the synthesis of silicon-containing photoinitiators. The synthesized photoinitiators displayed high efficiency and activity, indicating their usefulness in UV-curable systems in industrial applications (Kolar et al., 1994).

Ligand Complexes in Water

Water-soluble amine phenols, similar to the compound , have been prepared and used to form complexes with metals like aluminum(III), gallium(III), and indium(III). These complexes have varied stability and have potential applications in coordination chemistry (Caravan & Orvig, 1997).

properties

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPHPPYMUBDRB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS RN

1212078-33-5
Record name (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
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